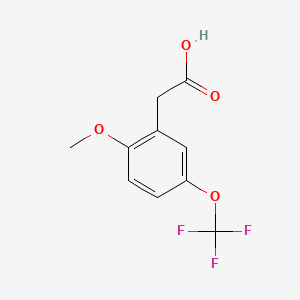

![molecular formula C26H27N3O4 B2625848 N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3,4,5-TRIETHOXYBENZAMIDE CAS No. 292052-78-9](/img/structure/B2625848.png)

N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3,4,5-TRIETHOXYBENZAMIDE

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3,4,5-TRIETHOXYBENZAMIDE is a complex organic compound that features a benzimidazole moiety linked to a triethoxybenzamide structure

Mechanism of Action

Target of Action

TCMDC-125676, also known as N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-triethoxybenzamide or GNF-Pf-3103 or N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3,4,5-TRIETHOXYBENZAMIDE, primarily targets the essential malarial kinase PfCLK3 . PfCLK3 plays a key role in the processing of parasite RNA .

Mode of Action

The interaction of TCMDC-125676 with its target PfCLK3 is facilitated by the co-crystal structure of the kinase with the compound . This interaction leads to the inhibition of PfCLK3, thereby disrupting the processing of parasite RNA .

Biochemical Pathways

The inhibition of PfCLK3 by TCMDC-125676 affects the RNA splicing pathway in the malaria parasite . This disruption in the RNA processing pathway leads to downstream effects that impair the parasite’s ability to survive and reproduce .

Pharmacokinetics

The compound’s potency against pfclk3 and its efficacy in parasites suggest that it may have favorable pharmacokinetic properties .

Result of Action

The molecular effect of TCMDC-125676’s action is the inhibition of PfCLK3, which disrupts the RNA splicing pathway in the malaria parasite . On a cellular level, this leads to impaired survival and reproduction of the parasite .

Biochemical Analysis

Biochemical Properties

TCMDC-125676 has been found to interact with the enzyme Prolyl-tRNA synthetase (ProRS) in the Plasmodium falciparum parasite . This interaction is crucial for the survival of the parasite, making TCMDC-125676 a potential antimalarial drug .

Cellular Effects

The effects of TCMDC-125676 on cellular processes are primarily related to its inhibitory action on the ProRS enzyme in Plasmodium falciparum . By inhibiting this enzyme, TCMDC-125676 disrupts the parasite’s protein synthesis, affecting its survival and replication .

Molecular Mechanism

TCMDC-125676 exerts its effects at the molecular level by binding to the ProRS enzyme, inhibiting its activity . This binding interaction disrupts the enzyme’s role in protein synthesis, leading to a decrease in the survival and replication of the Plasmodium falciparum parasite .

Metabolic Pathways

Given its interaction with the ProRS enzyme, it is likely involved in pathways related to protein synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3,4,5-TRIETHOXYBENZAMIDE typically involves the reaction of 4-(1H-1,3-benzodiazol-2-yl)aniline with 3,4,5-triethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, would be crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3,4,5-TRIETHOXYBENZAMIDE can undergo various chemical reactions, including:

Oxidation: The benzimidazole moiety can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nitric acid in sulfuric acid for nitration; bromine in acetic acid for bromination.

Major Products

Oxidation: Oxidized derivatives of the benzimidazole ring.

Reduction: Reduced forms of the compound, potentially leading to amine derivatives.

Substitution: Nitrated or halogenated derivatives of the aromatic rings.

Scientific Research Applications

N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3,4,5-TRIETHOXYBENZAMIDE has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a fluorescent probe due to the benzimidazole moiety.

Comparison with Similar Compounds

Similar Compounds

- N-[4-(1H-Benzimidazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide

- N-[4-(1H-Benzimidazol-2-yl)phenyl]-3,4,5-triethoxybenzoic acid

Uniqueness

N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3,4,5-TRIETHOXYBENZAMIDE is unique due to its specific combination of a benzimidazole moiety with a triethoxybenzamide structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name |

N-[4-(1H-benzimidazol-2-yl)phenyl]-3,4,5-triethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O4/c1-4-31-22-15-18(16-23(32-5-2)24(22)33-6-3)26(30)27-19-13-11-17(12-14-19)25-28-20-9-7-8-10-21(20)29-25/h7-16H,4-6H2,1-3H3,(H,27,30)(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLZYRQZBDHJXNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(tert-butyl)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2625765.png)

![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2625775.png)

![N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2625778.png)

![3-Methyl-1-[2-(pyridin-4-yl)ethyl]urea](/img/structure/B2625779.png)

![3-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B2625781.png)

![N-(4-fluorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2625784.png)

![Methyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate;hydrochloride](/img/structure/B2625785.png)

![Spiro[4.4]nonane-3-sulfonyl chloride](/img/structure/B2625788.png)